

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG12-azide

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Compound of Interest

Compound Name: Azido-PEG12-azide

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Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.^{[1][2]} These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.^[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.^{[4][5]}

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and offer precise control over the distance and spatial orientation between the two ligands.^{[1][5][6]} **Azido-PEG12-azide** is a bifunctional, monodisperse PEG linker that serves as a versatile building block for PROTAC synthesis.^{[7][8]} Its terminal azide groups enable highly efficient and specific conjugation to alkyne-functionalized ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".^{[9][10][11]} This approach allows for the modular and rapid assembly of PROTAC libraries for screening and optimization.^{[12][13]}

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing an **Azido-PEG12-azide** linker.

Data Presentation

Table 1: Representative Physicochemical Properties of a PROTAC Synthesized with an **Azido-PEG12-azide** Linker.

Property	Value
Molecular Weight (Da)	950 - 1200
Aqueous Solubility (μM)	50 - 200
logP	2.5 - 4.0
Polar Surface Area (Å ²)	180 - 250

Table 2: Representative in vitro Performance Data for a PROTAC Utilizing an **Azido-PEG12-azide** Linker.

Parameter	Value
Target Protein Binding Affinity (Kd, nM)	1 - 50
E3 Ligase Binding Affinity (Kd, nM)	10 - 200
Ternary Complex Formation (KD, nM)	5 - 100
DC50 (nM)	1 - 50
Dmax (%)	> 90

Note: The data presented in these tables are representative and will vary depending on the specific POI ligand and E3 ligase ligand used.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Ligand (POI or E3 Ligase)

This protocol describes the functionalization of a ligand containing a suitable reactive handle (e.g., a primary amine or carboxylic acid) with a small alkyne-containing moiety.

Materials:

- POI or E3 Ligase Ligand with a free amine or carboxylic acid
- Propargylamine (for carboxylic acid functionalization) or 4-pentyneoic acid (for amine functionalization)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBT (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- For ligands with a carboxylic acid: a. Dissolve the ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add propargylamine (1.5 eq) and stir the reaction mixture overnight at room temperature.
- For ligands with a primary amine: a. Dissolve the ligand (1.0 eq) and 4-pentyneoic acid (1.2 eq) in anhydrous DMF. b. Add EDC (1.5 eq), HOBT (1.2 eq), and DIPEA (2.0 eq). c. Stir the reaction mixture overnight at room temperature.

- Work-up and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the alkyne-functionalized ligand.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of two alkyne-functionalized ligands to the **Azido-PEG12-azide** linker.

Materials:

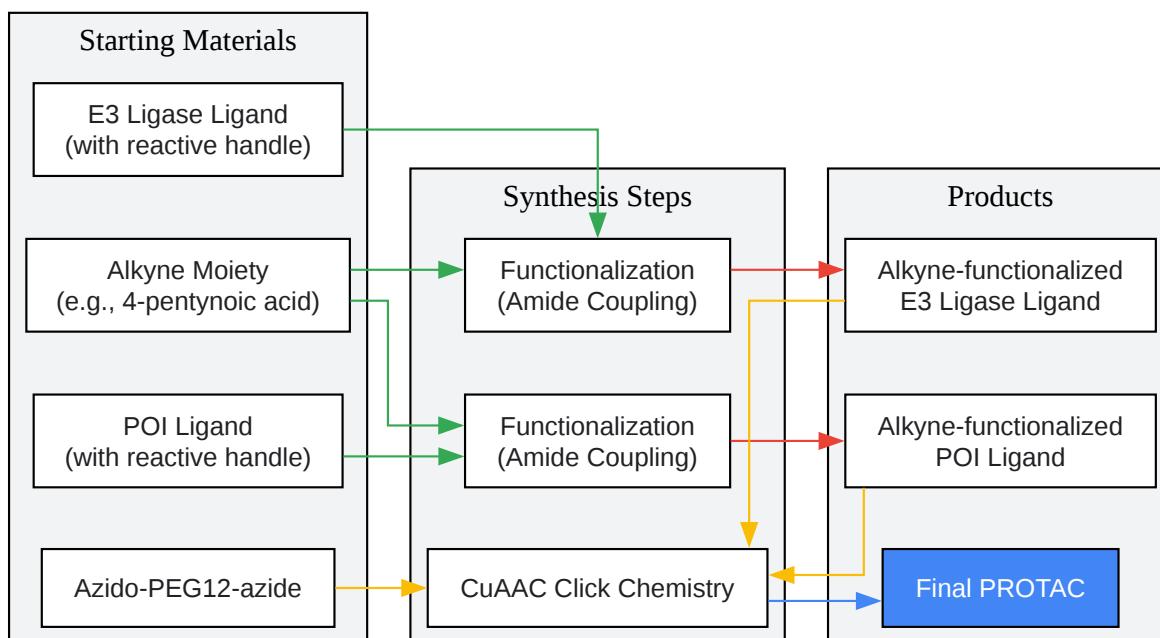
- Alkyne-functionalized POI ligand (1.0 eq)
- Alkyne-functionalized E3 ligase ligand (1.0 eq)
- **Azido-PEG12-azide** (1.0 eq)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.1 eq)
- Sodium ascorbate (0.2 eq)
- Solvent: DMF/ H_2O mixture (e.g., 4:1)
- Preparative HPLC system

Procedure:

- Dissolve the alkyne-functionalized POI ligand, alkyne-functionalized E3 ligase ligand, and **Azido-PEG12-azide** in the DMF/ H_2O solvent mixture.
- In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
- Add the copper sulfate/sodium ascorbate solution to the reaction mixture.

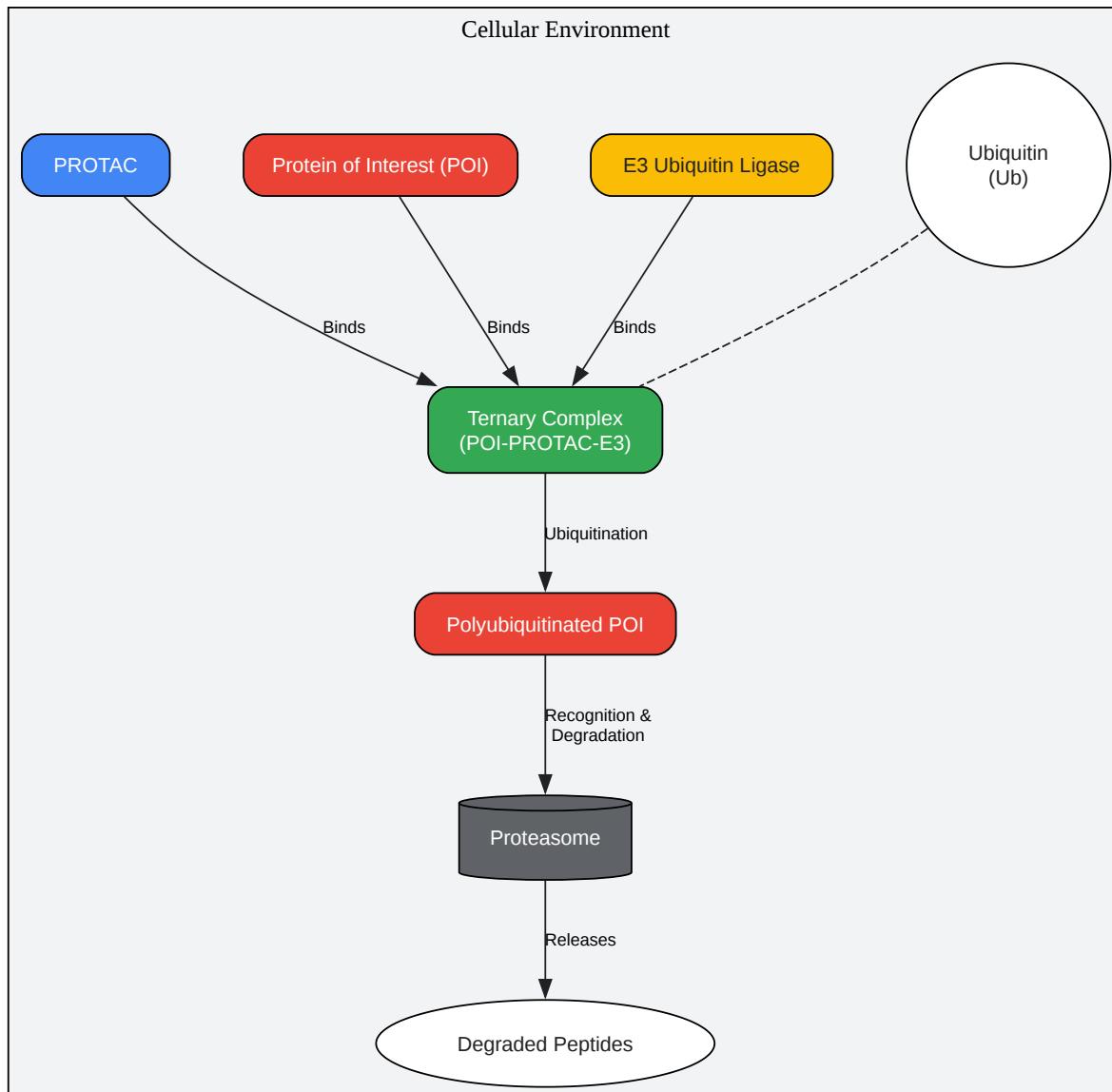
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with water and filter if a precipitate forms.
- Purify the final PROTAC using preparative HPLC.
- Lyophilize the pure fractions to obtain the final product.

Mandatory Visualization



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Caption: Workflow for PROTAC synthesis using **Azido-PEG12-azide**.



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Caption: Mechanism of action of a PROTAC.

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